molecular formula C9H9FINO B1449086 4-Fluoro-3-iodo-N,N-dimethylbenzamide CAS No. 1369790-97-5

4-Fluoro-3-iodo-N,N-dimethylbenzamide

Cat. No. B1449086
CAS RN: 1369790-97-5
M. Wt: 293.08 g/mol
InChI Key: ZUOISLZIIGSKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-iodo-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H9FINO . It has an average mass of 293.077 Da and a monoisotopic mass of 292.971283 Da .


Molecular Structure Analysis

The InChI code for 4-Fluoro-3-iodo-N,N-dimethylbenzamide is 1S/C9H9FINO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Fluoro-3-iodo-N,N-dimethylbenzamide is a solid or liquid at room temperature .

Scientific Research Applications

Nanotechnology

Lastly, the iodine atom in 4-Fluoro-3-iodo-N,N-dimethylbenzamide could be used to attach the molecule to nanoparticles, creating functionalized surfaces for various applications, including targeted drug delivery and biosensing.

Each of these applications leverages the unique chemical structure of 4-Fluoro-3-iodo-N,N-dimethylbenzamide , demonstrating the compound’s versatility and potential across multiple scientific disciplines. While the search results did not provide direct applications for this specific compound, the applications mentioned are extrapolated from the known uses of similar compounds and the functional groups present in 4-Fluoro-3-iodo-N,N-dimethylbenzamide .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4-fluoro-3-iodo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOISLZIIGSKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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